molecular formula C15H6ClFN2O3S B12965962 2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid

Cat. No.: B12965962
M. Wt: 348.7 g/mol
InChI Key: FMNUZWMTVRWGIG-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzo-thiazolo-naphthyridine core, which is further functionalized with chloro, fluoro, and carboxylic acid groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

The synthesis of 2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid typically involves multi-step synthetic routes that include the formation of the core heterocyclic structure followed by functionalization. One common approach starts with the cyclization of appropriate precursors to form the benzo-thiazolo-naphthyridine core. This is followed by selective chlorination and fluorination reactions to introduce the chloro and fluoro substituents.

Chemical Reactions Analysis

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro and fluoro substituents may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also play a role in the compound’s interactions with biological molecules, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H6ClFN2O3S

Molecular Weight

348.7 g/mol

IUPAC Name

2-chloro-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid

InChI

InChI=1S/C15H6ClFN2O3S/c16-12-7(17)5-6-11(20)10(15(21)22)14-19(13(6)18-12)8-3-1-2-4-9(8)23-14/h1-5H,(H,21,22)

InChI Key

FMNUZWMTVRWGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(C(=O)C4=CC(=C(N=C43)Cl)F)C(=O)O)S2

Origin of Product

United States

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